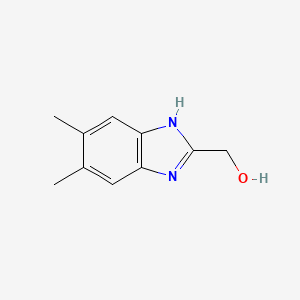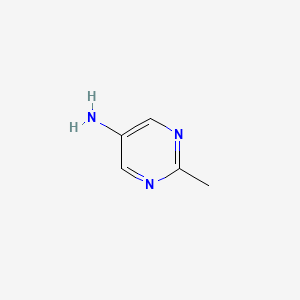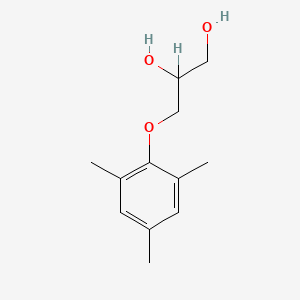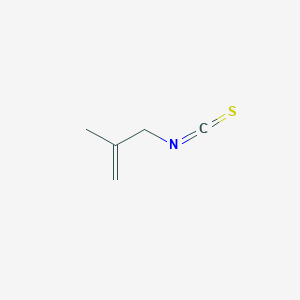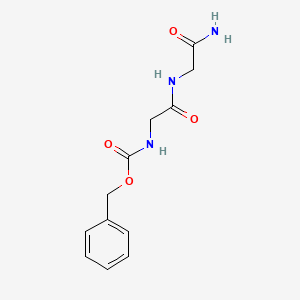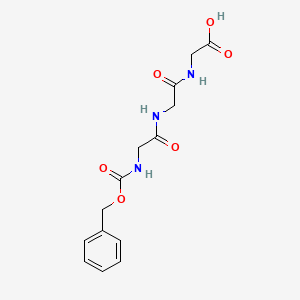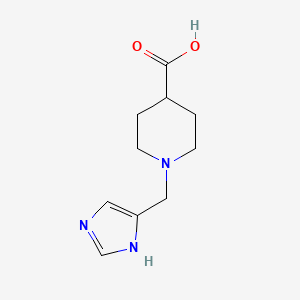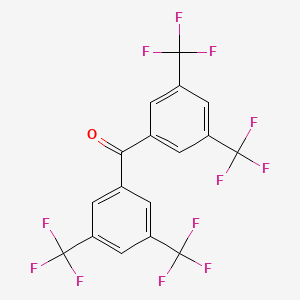
3,3',5,5'-Tétrakis(trifluorométhyl)benzophénone
Vue d'ensemble
Description
3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone is an organic compound with the molecular formula C17H6F12O. It is characterized by the presence of four trifluoromethyl groups attached to a benzophenone core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Applications De Recherche Scientifique
3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone is used in various scientific research applications, including:
Chemistry: As a reactive dye intermediate and in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Safety and Hazards
3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Mécanisme D'action
Target of Action
It is known to be used as a reactive dye intermediate . Reactive dyes are typically used to bond with fibers, making them a potential target.
Mode of Action
As a reactive dye intermediate, it likely interacts with other compounds to form complex structures that can bond with fibers .
Biochemical Pathways
As an intermediate in dye production, it may be involved in the synthesis of various dye molecules .
Pharmacokinetics
It is sparingly soluble in water , which may affect its bioavailability and distribution.
Result of Action
As a reactive dye intermediate, its primary role is likely in the production of dyes that can bond with fibers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone. For instance, its solubility in water can affect its distribution and reactivity. Additionally, it should be stored away from oxidizing agents to maintain its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and trifluoromethyl ketones in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality. The use of advanced reactors and continuous flow systems helps in optimizing the reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted benzophenones.
Comparaison Avec Des Composés Similaires
- 3,3’,5,5’-Tetrakis(trifluoromethyl)diphenylmethane
- 3,3’,5,5’-Tetrakis(trifluoromethyl)benzaldehyde
- 3,3’,5,5’-Tetrakis(trifluoromethyl)acetophenone
Comparison: 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone stands out due to its unique benzophenone core, which imparts distinct chemical reactivity and stability. Compared to its analogs, it exhibits higher resistance to oxidation and reduction, making it suitable for applications requiring robust chemical stability .
Propriétés
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATWMPGNBWPCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334022 | |
| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-66-0 | |
| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRAKIS(TRIFLUOROMETHYL)BENZOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone utilized in organic synthesis?
A1: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone serves as a reagent in the preparation of primary arylamines. It achieves this by reacting with aryl Grignard reagents in a process mediated by copper(I) cyanide (CuCN). This reaction, conducted in a toluene-ether solvent system, initially yields N-arylimines. Subsequent hydrolysis of these N-arylimines provides access to the desired aniline derivatives. []
Q2: What is the role of the electron-withdrawing trifluoromethyl groups in these reactions?
A2: The presence of four trifluoromethyl (-CF3) groups on the benzophenone structure significantly enhances its electrophilicity. This heightened electrophilicity is crucial for the reaction with Grignard reagents. The electron-withdrawing nature of the -CF3 groups makes the carbonyl carbon more susceptible to nucleophilic attack by the Grignard reagent, thus facilitating the formation of N-arylimines. []
Q3: Are there computational studies available that provide insights into the reaction mechanisms involving 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone?
A3: While the provided abstracts do not directly mention computational studies specifically for 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone reactions, they highlight that extensive computational studies were conducted on related reactions with manganese and iron borylene complexes. [] These studies aimed to elucidate the reaction pathways and mechanisms associated with metathesis reactions involving polar heteroatom-carbon double bonds, including those found in ketones like benzophenone derivatives. These computational insights can offer valuable information about the potential mechanisms operating in reactions involving 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone and guide further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
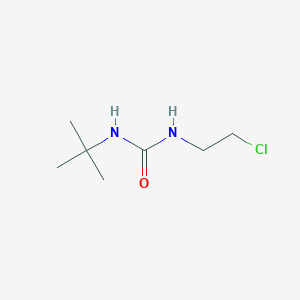
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)

